

Introduction: The Versatility of a Small Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetylimidazole

Cat. No.: B182141

[Get Quote](#)

4-Acetylimidazole is an organic compound featuring an acetyl group attached to the fourth position of a five-membered imidazole ring.^[1] This seemingly simple molecule holds significant importance as a chemical intermediate and a versatile tool in biochemical research.^[2] The imidazole core, an electron-rich heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for its ability to bind to various receptors and enzymes within biological systems.^[3] **4-Acetylimidazole** leverages this property, serving as a valuable building block for synthesizing more complex molecules and as a chemical probe to investigate protein function.^[1] Its applications range from the development of potential anticancer agents to its use as a specific inhibitor for studying enzyme mechanisms.^{[3][4][5]} This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications for researchers and drug development professionals.

Physicochemical Properties and Characterization

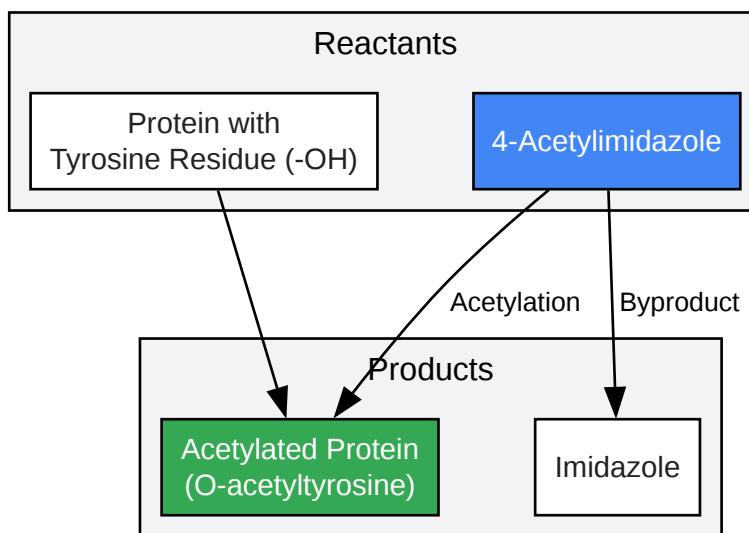
Understanding the fundamental properties of **4-Acetylimidazole** is crucial for its effective application in a laboratory setting. It is typically a white to off-white solid that is soluble in polar solvents like water and alcohols.^[1]

Property	Value	Source
CAS Number	61985-25-9	[4] [6] [7]
Molecular Formula	C ₅ H ₆ N ₂ O	[4]
Molecular Weight	110.11 g/mol	[4]
Boiling Point	329.4 °C	[4]
Physical Form	Solid	[1] [6]
Storage	Sealed in dry, room temperature or 2°C - 8°C	[4] [6]

Characterization: The identity and purity of **4-Acetylimidazole** are typically confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure, revealing that it exists as a zwitterion in aqueous solutions and a monovalent ion in organic solvents like methanol.[\[4\]](#) High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful method for both quantification and confirmation of its molecular weight.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Synthesis and Chemical Reactivity

While direct Friedel-Crafts acylation of the imidazole ring is not straightforward, several synthetic routes have been developed.[\[2\]](#) One patented method involves a condensation reaction between an imidazole-4-carboxylate ester and ethyl acetate in the presence of a strong base, followed by a ketoform decomposition to yield the final product.[\[2\]](#) This approach offers a scalable and industrially viable pathway, overcoming the challenge of sourcing difficult-to-prepare starting materials.[\[2\]](#)


The reactivity of **4-Acetylimidazole** is dominated by the acetyl group and the imidazole ring. It can participate in various chemical reactions, including acylation and condensation, making it a versatile precursor in organic synthesis.[\[1\]](#) Its most significant application in biochemical research stems from its ability to act as an acetylating agent, a characteristic it shares with its more reactive isomer, N-acetylimidazole.

Mechanism of Action: Probing Protein Function through Acetylation

The primary utility of acetylimidazoles in chemical biology is the chemical modification of proteins. Acetylation—the addition of an acetyl group—is a crucial post-translational modification that can alter a protein's function, stability, and interactions.^{[11][12][13]} While N-acetylimidazole is more commonly cited for this purpose, the underlying chemistry provides a framework for understanding the potential of **4-Acetylimidazole**.

These reagents selectively acetylate nucleophilic amino acid residues. The primary target is the phenolic hydroxyl group of tyrosine. The reaction proceeds via a nucleophilic attack from the tyrosine residue on the carbonyl carbon of the acetyl group. This modification neutralizes the charge and adds a bulky group, which can disrupt hydrogen bonding networks and alter the local conformation of the protein, often leading to a change in its activity.^{[14][15]}

Figure 1. Acetylation of a Tyrosine Residue

[Click to download full resolution via product page](#)

Caption: Mechanism of protein modification by **4-Acetylimidazole**.

This targeted modification is a powerful tool for identifying essential residues within an enzyme's active site. If acetylation of a specific tyrosine leads to a loss of function, it strongly suggests that this residue is critical for catalysis or substrate binding.^[14]

Applications in Research and Drug Development

The unique properties of **4-Acetylimidazole** and its derivatives make them valuable in several research areas.

Enzyme Inhibition Studies

Imidazole derivatives are known inhibitors of various enzymes.^[5] For instance, N-acetylimidazole has been shown to rapidly inactivate transketolase from baker's yeast by acetylating a critical amino acid residue, suggested to be tyrosine, within the active site.^[14] The study of such inhibition kinetics provides invaluable information about the enzyme's catalytic mechanism. Similarly, various imidazole-based compounds have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and α -glucosidase, enzymes relevant to Alzheimer's disease and diabetes, respectively.^[16]

Anticancer Research

The imidazole scaffold is a key component in many anticancer agents.^[3] **4-Acetylimidazole** itself has been described as a histidine analogue with demonstrated anticancer activity in breast cancer cells.^[4] Furthermore, derivatives synthesized from 4-acetylphenylamine have shown promising cytotoxicity against triple-negative breast cancer, prostate carcinoma, and glioblastoma cell lines.^[3] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes, such as tubulin polymerization or the activity of enzymes like topoisomerase I.^[17]

Table of Anticancer Activity for Related Imidazole Derivatives:

Compound	Cell Line	Activity (EC ₅₀)	Reference
Compound 14*	PPC-1 (Prostate)	3.1 μ M	[3]
Compound 22*	PPC-1 (Prostate)	4.1 μ M	[3]
Compound 14*	U-87 (Glioblastoma)	47.2 μ M	[3]
Cisplatin (Reference)	PPC-1 (Prostate)	27.8 μ M	[3]

Note: Compounds 14 and 22 are complex derivatives based on an acetyl-phenyl-imidazole scaffold.

Chemical Probe for Mechanistic Studies

The ability to selectively modify proteins makes **4-Acetylimidazole** a useful chemical probe. By acetylating specific residues, researchers can investigate the role of those residues in protein-protein interactions, conformational changes, and overall biological function. For example, the acetylation of α -crystallin was used to study the importance of hydrogen-bonding side chains in subunit assembly and its chaperone activity.[15]

Experimental Protocols

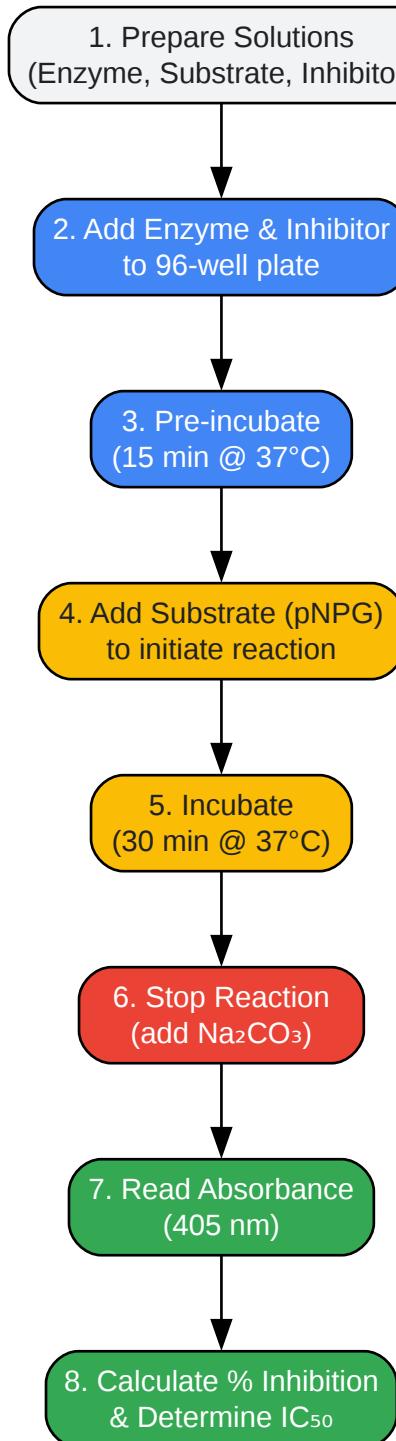
The following provides a generalized, step-by-step methodology for a common application: the inhibition of an enzyme using an imidazole-based compound.

Protocol: Enzyme Inhibition Assay for α -Glucosidase

This protocol is adapted from general enzyme inhibition assay procedures.[16]

Objective: To determine the inhibitory effect of **4-Acetylimidazole** on α -glucosidase activity.

Materials:


- α -Glucosidase from *Saccharomyces cerevisiae*
- **4-Acetylimidazole** (test inhibitor)
- Acarbose (reference inhibitor)
- p-nitrophenyl- α -D-glucopyranoside (pNPG) (substrate)
- Phosphate buffer (50 mM, pH 6.8)
- Sodium carbonate (Na_2CO_3) (0.1 M)
- 96-well microplate
- Microplate reader

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of α -glucosidase in phosphate buffer.
 - Prepare a stock solution of the substrate (pNPG) in phosphate buffer.
 - Prepare serial dilutions of **4-Acetylimidazole** and the reference inhibitor (Acarbose) in phosphate buffer to create a range of concentrations for testing.
- Assay Procedure:
 - To each well of a 96-well plate, add 20 μ L of the enzyme solution.
 - Add 20 μ L of the respective inhibitor solution (**4-Acetylimidazole** or Acarbose) at various concentrations. For the control well, add 20 μ L of phosphate buffer instead of an inhibitor.
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding 20 μ L of the pNPG substrate solution to each well.
 - Incubate the reaction mixture at 37°C for 30 minutes.
 - Stop the reaction by adding 80 μ L of 0.1 M Na_2CO_3 to each well.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
 - Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
 - Plot the percentage inhibition against the logarithm of the inhibitor concentration.

- Determine the IC_{50} value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) from the resulting dose-response curve.

Figure 2. Workflow for Enzyme Inhibition Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Conclusion and Future Perspectives

4-Acetylimidazole is a compound of significant interest due to its foundational role as a building block and its utility as a biochemical tool. Its ability to participate in diverse chemical reactions allows for the synthesis of novel derivatives with potential therapeutic properties, particularly in oncology.^{[1][3]} As a research tool, its capacity to modify protein function through acetylation provides a direct method for probing enzymatic mechanisms and identifying critical amino acid residues.^[14]

Future research will likely focus on expanding the library of **4-Acetylimidazole** derivatives to discover compounds with enhanced potency and selectivity against therapeutic targets. Advances in proteomics and mass spectrometry will further refine the use of such modifying agents to map protein active sites and interaction networks with greater precision. The continued exploration of this versatile imidazole will undoubtedly contribute to advancements in both fundamental science and drug discovery.

References

- Georganics. (n.d.). **4-Acetylimidazole** - High purity | EN.
- Gedgaud, I., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. *Scientific Reports*.
- Kuimov, A. N., Kovina, M. V., & Kochetov, G. A. (1988). Inhibition of transketolase by N-acetylimidazole. *Biochemistry International*, 17(3), 517-521.
- Feng, Z., et al. (2011). Preparation method of **4-acetylimidazole** and its intermediate. CN102101843A. Google Patents.
- Raters, M., & Matissek, R. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. *Journal of Agricultural and Food Chemistry*.
- Bhattacharyya, J., & Chakrabarti, P. (2000). Acetylation of α -crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly. *ResearchGate*.
- Lee, J. G., et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Caramel Color and Processed Foods by LC-MS/MS. *Journal of the Korean Society for Applied Biological Chemistry*.

- Raters, M., & Matissek, R. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. *Journal of Agricultural and Food Chemistry*, 63(25), 5930-5934.
- Khan Academy. (n.d.). Protein modifications.
- Havlin, R. H., & Legler, G. (1986). Inhibition of beta-glucosidase by imidazoles. *Hoppe-Seyler's Zeitschrift fur physiologische Chemie*, 367(7), 597-603.
- Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. *ACS Omega*.
- O-U-I, K., et al. (2023). Bacterial protein acetylation: mechanisms, functions, and methods for study. *Frontiers in Microbiology*.
- O-U-I, K., et al. (2023). Bacterial protein acetylation: mechanisms, functions, and methods for study. *Frontiers in Microbiology*, 14.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 61985-25-9: 4-Acetylimidazole | CymitQuimica [cymitquimica.com]
- 2. CN102101843A - Preparation method of 4-acetylimidazole and its intermediate - Google Patents [patents.google.com]
- 3. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Acetylimidazole | 61985-25-9 | FA45211 | Biosynth [biosynth.com]
- 5. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Acetylimidazole | 61985-25-9 [sigmaaldrich.com]
- 7. 4-Acetylimidazole - High purity | EN [georganics.sk]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. Frontiers | Bacterial protein acetylation: mechanisms, functions, and methods for study [frontiersin.org]
- 13. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of transketolase by N-acetylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Introduction: The Versatility of a Small Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182141#literature-review-of-4-acetylimidazole-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com